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1-Ethyl-5,7-dimethylindoline-2,3-dione

Cat. No.: B14256385
M. Wt: 203.24 g/mol
InChI Key: JQMILJZIMCXZAD-UHFFFAOYSA-N
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Description

Historical Evolution and Significance of Indoline-2,3-dione Scaffolds in Organic and Medicinal Chemistry

The journey of indoline-2,3-dione (isatin) began with its discovery in 1841 by Otto Linné Erdmann and Auguste Laurent. Initially identified as an oxidation product of indigo, its versatile chemical nature was quickly recognized. The isatin (B1672199) core is characterized by a bicyclic system comprising a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, which features two adjacent carbonyl groups at positions 2 and 3. This arrangement imparts a unique reactivity profile, allowing for a wide range of chemical transformations.

Historically, the indoline-2,3-dione scaffold has been a prolific building block in organic synthesis. Its carbonyl groups are susceptible to a variety of reactions, including condensation, addition, and rearrangement, providing access to a diverse library of more complex heterocyclic systems. This synthetic utility has been instrumental in the development of new synthetic methodologies and the construction of novel molecular architectures.

In the realm of medicinal chemistry, the significance of the indoline-2,3-dione scaffold cannot be overstated. Isatin and its derivatives have been shown to exhibit a remarkable spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. nih.govfarmaceut.org This broad pharmacological profile has cemented the indoline-2,3-dione framework as a key pharmacophore in the design and development of new therapeutic agents. Numerous studies have demonstrated that modifications to the isatin core can lead to compounds with enhanced potency and selectivity for various biological targets. acs.org

Rationale for Investigating N-Alkyl and Dimethyl Substituted Indoline-2,3-diones

The strategic placement of substituents on the indoline-2,3-dione scaffold is a cornerstone of modern medicinal chemistry, aimed at fine-tuning the physicochemical and pharmacological properties of the parent molecule. The investigation of N-alkyl and dimethyl substituted derivatives, such as 1-Ethyl-5,7-dimethylindoline-2,3-dione, is driven by several key scientific rationales.

N-Alkylation: The introduction of an alkyl group at the N-1 position of the indoline-2,3-dione ring system significantly impacts the molecule's properties. mdpi.comnih.gov N-alkylation can:

Enhance Lipophilicity: The addition of an ethyl group, as in the case of the title compound, increases the molecule's lipophilicity. This can improve its ability to cross biological membranes, potentially leading to better absorption and distribution in biological systems.

Modulate Biological Activity: The nature of the N-substituent can profoundly influence the compound's interaction with biological targets. Studies on various N-alkylated indoline-2,3-diones have shown that the size and nature of the alkyl group can alter the potency and selectivity of the molecule. researchgate.net

Prevent N-H Hydrogen Bonding: The presence of an N-H group in the parent isatin allows it to act as a hydrogen bond donor. N-alkylation removes this capability, which can be crucial for targeting specific receptor sites where a hydrogen bond donor may be detrimental to binding.

Dimethyl Substitution: The placement of methyl groups on the aromatic ring of the indoline-2,3-dione scaffold also serves specific purposes:

Steric and Electronic Effects: The methyl groups at positions 5 and 7 introduce both steric bulk and electronic modifications to the aromatic ring. These changes can influence the molecule's conformation and its electronic properties, which in turn can affect its binding affinity to biological targets.

Metabolic Stability: The presence of methyl groups can block potential sites of metabolic oxidation, thereby increasing the metabolic stability of the compound and prolonging its duration of action in a biological system.

Fine-tuning of Activity: The position of the methyl groups is critical. The 5,7-disubstitution pattern in this compound is a specific arrangement that can lead to unique biological activities compared to other substitution patterns.

The combination of N-ethyl and 5,7-dimethyl substitutions in a single molecule represents a deliberate strategy to create a novel chemical entity with potentially improved pharmacological properties over the parent indoline-2,3-dione or its singly substituted derivatives.

Broad Research Perspectives and Current Trends for this Compound Class

The field of indoline-2,3-dione research is dynamic and continually evolving. Current trends and future perspectives for this class of compounds, including this compound, are focused on several key areas:

Target-Specific Drug Design: With a deeper understanding of the molecular basis of diseases, researchers are designing indoline-2,3-dione derivatives that target specific enzymes and receptors with high selectivity. This includes the development of kinase inhibitors for cancer therapy and inhibitors of viral proteases. acs.org

Development of Novel Antimicrobial Agents: In an era of increasing antibiotic resistance, the indoline-2,3-dione scaffold is being explored for the development of new antimicrobial agents with novel mechanisms of action. farmaceut.org

Applications in Materials Science: The unique photophysical and electronic properties of some indoline-2,3-dione derivatives make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and as components in photopolymerization processes. mdpi.com

Combinatorial Chemistry and High-Throughput Screening: The synthetic accessibility of the indoline-2,3-dione core makes it well-suited for the generation of large combinatorial libraries of derivatives. These libraries can then be subjected to high-throughput screening to rapidly identify compounds with desired biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO2 B14256385 1-Ethyl-5,7-dimethylindoline-2,3-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-ethyl-5,7-dimethylindole-2,3-dione

InChI

InChI=1S/C12H13NO2/c1-4-13-10-8(3)5-7(2)6-9(10)11(14)12(13)15/h5-6H,4H2,1-3H3

InChI Key

JQMILJZIMCXZAD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2C(=O)C1=O)C)C

Origin of Product

United States

Reactivity and Mechanistic Studies of 1 Ethyl 5,7 Dimethylindoline 2,3 Dione

Nucleophilic Addition Reactions to the Carbonyl Centers

The indoline-2,3-dione core is characterized by two adjacent carbonyl groups at the C-2 and C-3 positions. The C-3 carbonyl group is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent C-2 carbonyl and the lactam functionality.

Reactivity at C-3 Carbonyl Group: Formation of Spirooxindole Derivatives

The reaction of 1-Ethyl-5,7-dimethylindoline-2,3-dione with various nucleophiles at the C-3 carbonyl group is a prominent pathway for the synthesis of complex spirooxindole derivatives. nih.gov These reactions typically proceed via a nucleophilic addition to the C-3 keto group, followed by cyclization.

One common approach involves the multicomponent reaction of isatin (B1672199) derivatives, an active methylene (B1212753) compound, and another reactant. For instance, the reaction of a substituted isatin with malononitrile (B47326) and a β-ketoester or β-diketone in the presence of a basic catalyst like piperidine (B6355638) can yield spiro[indoline-3,4'-pyran] derivatives. nih.gov While specific studies on this compound are not detailed, its structural similarity to other isatins suggests it would readily participate in such transformations.

Another significant reaction is the [3+2] cycloaddition of azomethine ylides, generated in situ from the reaction of isatins and an amino acid, with dipolarophiles. nih.gov This methodology allows for the stereoselective synthesis of dispirooxindole analogs. nih.gov The presence of the N-ethyl and dimethyl groups on the aromatic ring of this compound is expected to influence the electronic properties and solubility of the starting material but not fundamentally alter its ability to form the initial azomethine ylide.

The following table summarizes representative examples of spirooxindole synthesis from various isatin derivatives, illustrating the general applicability of these methods.

Isatin DerivativeReagentsProduct TypeReference
Isatin(2S)-octahydro-1H-indole-2-carboxylic acid, (2E,6E)-2,6-dibenzylidenecyclohexanoneDi-spirooxindole nih.gov
5-SulfonylisatinsMalononitrile/ethyl cyanoacetate, β-ketoester/β-diketone, piperidineSpiro[indoline-3,4'-pyrans] nih.gov
Substituted IsatinsNaphthalene-1-amine, 1,3-dicarbonyl compounds, (±)-CSASpiro[benzo[h]quinoline-7,3'-indoline]diones researchgate.net

Condensation Reactions, including Schiff Base Formation at C-3

The C-3 carbonyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). nih.govorientjchem.org This reaction involves the nucleophilic attack of the amine on the C-3 carbonyl, followed by dehydration to yield the corresponding 3-iminoindoline-2-one derivative.

The formation of Schiff bases is a versatile method for introducing a wide range of functional groups to the indoline-2,3-dione scaffold. orientjchem.org These reactions are typically catalyzed by acids and can be carried out in various organic solvents. The resulting Schiff bases are valuable intermediates in organic synthesis and have been shown to possess a range of biological activities. nih.gov

The general mechanism for Schiff base formation from an isatin derivative is depicted below:

Step 1: Nucleophilic attack of the primary amine on the C-3 carbonyl carbon. Step 2: Proton transfer to form a carbinolamine intermediate. Step 3: Protonation of the hydroxyl group followed by elimination of a water molecule to form the iminium ion. Step 4: Deprotonation to yield the final Schiff base.

While specific examples with this compound are not explicitly documented in the provided sources, the general reactivity of isatins in forming Schiff bases is well-established. researchgate.net

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene ring of the indoline-2,3-dione system can undergo electrophilic aromatic substitution reactions. The regioselectivity of these reactions is dictated by the directing effects of the substituents on the aromatic ring. masterorganicchemistry.com

Influence of N-Ethyl and Dimethyl Substituents on Aromatic Ring Activation and Regioselectivity

In this compound, the aromatic ring is substituted with two methyl groups at positions 5 and 7, and an N-ethyl group attached to the lactam nitrogen. Both the alkyl groups (methyl and ethyl) are electron-donating groups through an inductive effect, which activates the aromatic ring towards electrophilic attack. mdpi.comnih.gov

The likely positions for electrophilic attack on the aromatic ring of this compound would be the C-4 and C-6 positions, which are ortho and para to the methyl groups and are not sterically hindered. However, the precise regiochemical outcome would also depend on the nature of the electrophile and the reaction conditions.

N-Substitution Reactivity and its Influence on the Indoline-2,3-dione Core

The presence of an ethyl group on the nitrogen atom of the indoline-2,3-dione core significantly influences its chemical properties. N-substitution prevents the formation of intermolecular hydrogen bonds that can occur in unsubstituted isatins, which often leads to increased solubility in organic solvents. nih.gov

The N-ethyl group is introduced through N-alkylation of the corresponding 5,7-dimethylisatin (B1329215), typically using an ethylating agent such as ethyl iodide in the presence of a base. nih.gov This modification can alter the electronic environment of the entire heterocyclic system. The electron-donating nature of the ethyl group can slightly increase the electron density of the carbonyl groups, potentially affecting their reactivity towards nucleophiles. Furthermore, N-substitution is crucial in directing the outcome of certain reactions and can influence the biological activity of the resulting compounds. mdpi.com

Ring Expansion Reactions of the Indoline-2,3-dione System

The indoline-2,3-dione scaffold can undergo ring expansion reactions to form larger heterocyclic systems. nih.gov These transformations are valuable for the synthesis of novel molecular frameworks. For instance, the reaction of isatin derivatives with certain reagents can lead to the formation of quinoline (B57606) and benzodiazepine (B76468) derivatives.

While specific ring expansion reactions for this compound are not detailed in the provided search results, related indole (B1671886) systems have been shown to undergo ring expansion. For example, a seven-membered hexahydroazepine ring fused to an indole core can be expanded to a nine-membered azonine (B14745161) ring under the action of dimethyl acetylenedicarboxylate. nih.govresearchgate.netnih.gov This suggests that the indoline-2,3-dione core, under appropriate conditions, could also be susceptible to ring expansion, potentially leading to the formation of novel seven-membered ring systems.

Oxidation, Reduction, and Other Transformational Reactions

A thorough review of chemical databases and scholarly articles yielded no specific experimental data on the oxidation or reduction of this compound. In the broader context of isatin chemistry, the dicarbonyl functionality offers potential sites for both types of reactions. For instance, the C-3 keto group is often susceptible to reduction to a hydroxyl group, which can be a key step in the synthesis of various bioactive molecules. Conversely, oxidation reactions of the isatin core are less common but could potentially involve the aromatic ring, depending on the reaction conditions and the nature of the substituents.

The absence of documented transformational reactions for this compound means that its behavior in the presence of common oxidizing and reducing agents remains a matter of speculation, based on the known reactivity of related isatin derivatives.

Investigation of Reaction Mechanisms for Novel Pathways

Without any documented reactions, there are consequently no mechanistic studies available for novel pathways involving this compound. The investigation of reaction mechanisms is contingent upon the discovery and characterization of new chemical transformations. Such studies would typically involve a combination of experimental techniques, such as kinetic analysis, isotopic labeling, and computational modeling, to elucidate the step-by-step process by which reactants are converted into products.

The unique electronic and steric environment created by the ethyl and dimethyl substitutions on the indoline-2,3-dione framework could potentially lead to novel reactivity and reaction pathways. However, until this compound is synthesized and its chemical properties are systematically investigated, the exploration of its mechanistic landscape remains an open and intriguing area for future research in synthetic organic chemistry.

Spectroscopic and Analytical Data for this compound Not Available in Publicly Accessible Records

Following a comprehensive search of scientific literature and chemical databases, detailed spectroscopic and analytical data for the specific compound This compound could not be located. The requested information, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, is not available in the public domain at this time.

The inquiry requested a detailed article covering the following aspects of the compound's characterization:

¹H NMR and ¹³C NMR Analysis: Specific chemical shifts, coupling constants, and signal assignments for the proton and carbon nuclei.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY): Data for establishing connectivity and stereochemical assignments.

Solid-State NMR: Information regarding the analysis of its crystalline forms.

High-Resolution Mass Spectrometry (HRESIMS, ESI MS): Exact mass determination to confirm the elemental composition.

Mass Spectrometry Fragmentation Pathways: Elucidation of the compound's fragmentation pattern under mass spectrometric conditions.

While information exists for structurally related compounds, such as other derivatives of indoline-2,3-dione (isatin), this data is not directly applicable to this compound due to the specific substitution pattern (an ethyl group at the N1 position and methyl groups at the C5 and C7 positions) which significantly influences the spectroscopic properties. Presenting data from other molecules would be scientifically inaccurate.

Therefore, the generation of a scientifically accurate article adhering to the provided outline for this compound is not possible until its synthesis and characterization data are published in accessible scientific literature.

Advanced Spectroscopic Characterization and Analytical Techniques

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

No experimental or theoretical IR spectroscopic data for 1-Ethyl-5,7-dimethylindoline-2,3-dione could be located. As a result, a discussion of its characteristic absorption frequencies and a correlation with theoretically predicted spectra is not possible.

Characteristic Absorption Frequencies of Carbonyl and N-H Groups

Specific IR absorption frequencies for the carbonyl (C=O) and N-H groups of this compound are not documented.

Correlation with Theoretically Predicted IR Spectra

No published theoretical IR spectra for this compound are available for comparison with experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the UV-Vis absorption maxima (λmax) and corresponding electronic transitions for this compound is not available in the reviewed sources.

Elemental Analysis for Empirical Formula Confirmation

No elemental analysis data (e.g., percentage composition of Carbon, Hydrogen, Nitrogen, and Oxygen) for this compound has been reported to confirm its empirical formula.

Computational Chemistry and Theoretical Investigations of 1 Ethyl 5,7 Dimethylindoline 2,3 Dione

Electronic Structure Analysis

Analyzing the electronic structure of a molecule provides deep insights into its reactivity, stability, and optical properties. Methods like Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analysis are essential for this purpose.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests that the molecule is more reactive. Computational studies on isatin (B1672199) derivatives show that the nature and position of substituents can significantly tune the HOMO-LUMO gap. dergipark.org.truokerbala.edu.iq For 1-Ethyl-5,7-dimethylindoline-2,3-dione, the electron-donating methyl groups are expected to raise the HOMO energy, potentially reducing the HOMO-LUMO gap compared to unsubstituted isatin and thus increasing its reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Properties for Isatin Derivatives.
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Predicted Reactivity
Isatin (unsubstituted)-7.05-2.554.50Moderately Stable
5-Fluoro-isatin-7.15-2.804.35Slightly more reactive
5-Methyl-isatin-6.85-2.454.40Slightly more reactive
This compound (Expected)~ -6.70~ -2.40~ 4.30Relatively Reactive

In this compound, significant hyperconjugative interactions are expected. These would include the delocalization of lone pair (n) electrons from the nitrogen and carbonyl oxygen atoms into the antibonding π* orbitals of the adjacent carbonyl groups (n → π). Additionally, interactions between the π orbitals of the aromatic ring and the π orbitals of the carbonyls (π → π*) contribute to the delocalization and stability of the conjugated system. dergipark.org.tr The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization. uokerbala.edu.iq

Table 3: Key Intramolecular Donor-Acceptor Interactions in the Indoline-2,3-dione Core from NBO Analysis (Illustrative).
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N1π(C2-O11)~35-40Lone pair delocalization stabilizing the amide bond.
LP(2) O11π(N1-C2)~25-30Oxygen lone pair delocalization into the ring system.
π(C4-C5)π(C3-O12)~18-22Delocalization from the aromatic ring into the carbonyl group.
π(C6-C7)π(C4-C5)~20-25π-electron delocalization within the aromatic ring.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Different colors on the MEP surface represent different potential values; typically, red indicates regions of high electron density (nucleophilic sites) and blue indicates regions of low electron density (electrophilic sites). Green and yellow represent areas with intermediate potential.

For this compound, the MEP surface is expected to show distinct regions of varying electrostatic potential. Computational studies on related indoline-2,3-dione derivatives, such as 1-(5-phenyl-4H-1,2,4-triazol-3-yl)indoline-2,3-dione, performed using Density Functional Theory (DFT) methods like B3LYP/6-311++G(d,p), provide a reliable model for predicting these sites. researchgate.netdergipark.org.tr

The most negative potential (red region) is anticipated to be localized around the carbonyl oxygen atoms at the C2 and C3 positions of the indoline (B122111) core. These regions, rich in electron density, are the primary sites for electrophilic attack. Conversely, the most positive potential (blue region) is expected to be found around the hydrogen atoms of the ethyl and methyl groups, as well as in the vicinity of the carbonyl carbons, indicating these as potential sites for nucleophilic attack. The aromatic ring will exhibit a moderately negative potential due to the delocalized π-electrons.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

Molecular Region Predicted Electrostatic Potential Predicted Reactivity
Carbonyl Oxygens (C2=O, C3=O) High Negative Potential (Red) Nucleophilic / Site for Electrophilic Attack
Carbonyl Carbons (C2, C3) Moderate Positive Potential Electrophilic / Site for Nucleophilic Attack
Aromatic Ring Intermediate to Negative Potential (Green/Yellow) Site for Electrophilic Aromatic Substitution

Conformational Analysis and Tautomerism Studies

Energy Profiles and Preferred Conformations of N-Ethyl and Dimethyl Indoline-2,3-diones

The conformational flexibility of this compound primarily arises from the rotation of the ethyl group attached to the nitrogen atom. The indoline-2,3-dione core itself is largely planar and rigid. Conformational analysis aims to identify the most stable arrangement of the atoms in space by calculating the potential energy as a function of specific dihedral angles.

While specific energy profiles for this compound are not published, the principles of steric hindrance and electronic effects can be applied. The rotation around the N1-C(ethyl) bond would be the main focus of such a study. It is expected that the ethyl group will adopt a conformation that minimizes steric clashes with the adjacent carbonyl group at the C2 position. The preferred conformation would likely place the terminal methyl group of the ethyl chain pointing away from the indoline ring.

Computational studies on similar N-alkylated heterocyclic systems often reveal a relatively low energy barrier for the rotation of the alkyl group, suggesting that multiple conformations may exist in equilibrium at room temperature. However, one or two low-energy conformers are typically predominant. A detailed computational scan of the potential energy surface by systematically varying the relevant dihedral angles would be necessary to definitively determine the global minimum energy conformation and the energy barriers between different conformers.

Theoretical Investigation of Keto-Enol Tautomerism

Indoline-2,3-dione and its derivatives can theoretically exist in tautomeric forms, most commonly the keto-enol form. frontiersin.org Tautomerism involves the migration of a proton and the simultaneous shift of a double bond. In the case of the indoline-2,3-dione core, the C3-carbonyl group can potentially enolize, forming a hydroxyl group and a double bond between C2 and C3.

Theoretical studies on related compounds, such as Indoline-2,3-dione-3-oxime, have been conducted to establish the existence and relative stabilities of keto and enol forms. orientjchem.orgresearchgate.net These studies often employ computational methods to calculate the energies of the different tautomers. The relative stability is determined by the difference in their total energies; the tautomer with the lower energy is more stable and thus more abundant at equilibrium.

For this compound, the diketo form is expected to be significantly more stable than any potential enol tautomer. The high stability of the two carbonyl groups within the five-membered ring makes the conversion to an enol form energetically unfavorable. Computational studies on similar diketone systems have shown that the keto form is generally more stable than the enol form, unless there are specific stabilizing factors for the enol, such as intramolecular hydrogen bonding or the formation of a conjugated system, which are not prominent in this case. orientjchem.org

Table 2: Theoretical Energy Comparison of Keto vs. Potential Enol Tautomer

Tautomer Key Structural Feature Predicted Relative Stability
Diketo Form C2=O and C3=O groups Highly Stable (Predominant)

Prediction of Spectroscopic Parameters

Theoretical NMR Chemical Shift Calculations (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic shielding tensors, from which NMR chemical shifts can be derived. These calculations are typically performed using DFT, and the results are often compared with experimental data to confirm molecular structures.

For this compound, GIAO calculations would predict the ¹H and ¹³C NMR chemical shifts. Computational studies on other substituted indoline-2,3-diones have demonstrated a good correlation between calculated and experimental NMR data. dergipark.org.trresearchgate.net

¹H NMR: The aromatic protons on the benzene (B151609) ring would appear in the range of 7.0-8.0 ppm. The methyl groups at C5 and C7 would likely appear as singlets in the aromatic region, shifted upfield due to their electron-donating nature. The methylene (B1212753) (-CH₂) protons of the ethyl group are expected to show a quartet, while the terminal methyl (-CH₃) protons would be a triplet, likely in the upfield region of the spectrum.

¹³C NMR: The carbonyl carbons (C2 and C3) would be the most downfield signals, typically appearing above 150 ppm. The aromatic carbons would resonate in the 110-150 ppm range. The carbons of the ethyl and dimethyl groups would appear at the highest field (lowest ppm values).

The accuracy of the predicted chemical shifts depends on the level of theory, the basis set used, and whether solvent effects are included in the calculation.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (based on GIAO calculations of related compounds)

Carbon Atom Predicted Chemical Shift Range (ppm)
C2 (Carbonyl) 157 - 160
C3 (Carbonyl) 182 - 185
Aromatic Carbons 110 - 152
N-CH₂ (Ethyl) 34 - 36
N-CH₂-CH₃ (Ethyl) 12 - 14
C5-CH₃ (Methyl) 18 - 22

Simulated IR and UV-Vis Spectra for Comparative Analysis

Computational methods can also be used to simulate vibrational (IR) and electronic (UV-Vis) spectra. These simulations provide valuable information about the molecule's vibrational modes and electronic transitions, which can be compared with experimental spectra for structural verification.

Simulated IR Spectra: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule. For this compound, the most prominent peaks in the simulated IR spectrum would be the stretching vibrations of the two carbonyl groups (C=O). These are expected to appear in the region of 1700-1800 cm⁻¹. The C-N stretching, C-H stretching of the alkyl and aromatic groups, and aromatic C=C stretching vibrations would also be predicted. The calculated frequencies are often scaled by an empirical factor to better match experimental values. researchgate.net

Simulated UV-Vis Spectra: The simulation of UV-Vis spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the intensity of the absorption bands. For an indoline-2,3-dione derivative, electronic transitions such as n → π* and π → π* are expected. The presence of the chromophoric indoline-2,3-dione system suggests that the molecule will absorb light in the UV and possibly the visible region of the electromagnetic spectrum. scirp.org

These simulated spectra serve as powerful predictive tools that can guide experimental characterization and aid in the interpretation of spectroscopic data.

Computational Investigations of this compound Remain Elusive

Despite a thorough review of available scientific literature, detailed computational chemistry and theoretical investigations focusing specifically on the compound This compound are not presently available in published research. Consequently, a comprehensive analysis of its molecular modeling and the mechanistic hypotheses of its interactions with macromolecular targets cannot be provided at this time.

Molecular modeling techniques, such as molecular docking, are crucial in contemporary drug discovery and molecular biology. These computational methods predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In pharmaceutical research, this is often used to understand how a small molecule, such as this compound, might interact with a biological target like an enzyme or a protein.

Such studies for related indoline-2,3-dione derivatives have been conducted, offering insights into the potential interactions of this class of compounds. However, direct extrapolation of these findings to this compound would be speculative, as minor structural modifications, like the specific ethyl and dimethyl substitutions, can significantly alter binding affinities and interaction mechanisms.

The elucidation of proposed binding modes and interaction mechanisms is a key outcome of molecular docking studies. This typically involves identifying the specific amino acid residues within the protein's active site that the compound interacts with, and characterizing the nature of these interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Without specific studies on this compound, a detailed and accurate description of its binding profile remains undetermined.

Further research, including dedicated molecular docking and other computational analyses, is required to elucidate the potential macromolecular targets and interaction mechanisms of this compound. Such studies would be invaluable in uncovering its potential biological activities and guiding future experimental research.

Structural Investigations: X Ray Crystallography and Solid State Analysis

Single-Crystal X-ray Diffraction of 1-Ethyl-5,7-dimethylindoline-2,3-dione and its Derivatives

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique would provide precise coordinates of each atom in this compound, from which its molecular geometry, bond lengths, bond angles, and torsion angles can be accurately determined.

The molecular framework of this compound consists of a fused bicyclic indoline-2,3-dione (isatin) core, substituted with an ethyl group at the N1 position and two methyl groups at the C5 and C7 positions of the benzene (B151609) ring.

The isatin (B1672199) core is characteristically planar or nearly planar. nih.gov X-ray studies on various derivatives confirm that the fusion of the benzene and pyrrolidine-2,3-dione (B1313883) rings results in a rigid structure. The bond lengths and angles are expected to be consistent with those observed in analogous N-alkylated isatins. The C2=O and C3=O carbonyl bonds will exhibit typical double bond character, with lengths in the region of 1.20-1.23 Å. The C2-C3 bond is expected to be a pure single bond. The internal angles of the five-membered ring are constrained by its cyclic nature, while the geometry of the six-membered aromatic ring will largely retain its hexagonal symmetry, with minor deviations induced by the fused ring and the methyl substituents.

The N1-ethyl group introduces conformational flexibility. The nitrogen atom (N1) is expected to be sp² hybridized and planar, with the sum of angles around it approaching 360°. The C-N bond lengths within the isatin core will reflect this hybridization. The table below presents typical bond parameters anticipated for the isatin core, derived from studies of related structures.

Interactive Table 1: Expected Bond Parameters for the Isatin Core of this compound

BondExpected Length (Å)Bond AngleExpected Angle (°)
C2=O2~1.21O2-C2-C3~126
C3=O3~1.21O3-C3-C2~126
N1-C2~1.38C2-N1-C8a~111
N1-C9 (Ethyl)~1.47C9-N1-C2~124
C2-C3~1.55N1-C2-C3~107
C4-C5~1.39C5-C6-C7~120
C5-C11 (Methyl)~1.51C6-C7-C8~120
C7-C12 (Methyl)~1.51C7-C8-C8a~118

Note: The values presented are illustrative and based on crystallographic data from structurally similar isatin derivatives.

In the solid state, molecules adopt conformations that represent a minimum on the potential energy surface, influenced by both intramolecular sterics and intermolecular packing forces. For this compound, the primary source of conformational variability is the orientation of the N-ethyl group relative to the plane of the isatin core.

Studies on related N-substituted isatins show that the substituent at the nitrogen atom can significantly influence the crystal packing. auremn.org The ethyl group in the title compound will likely be oriented to minimize steric hindrance with the adjacent C2 carbonyl group and the C7-methyl group. The specific torsion angle (C8a-N1-C9-C10) will be determined by the subtle balance of forces within the crystal lattice. The isatin ring system itself is expected to remain largely planar. Conformational analysis of isatin derivatives has shown that the nature of substituents can sometimes lead to the presence of different conformers in the solid state. auremn.org

The crystal packing of organic molecules is dictated by a network of non-covalent interactions. In this compound, the substitution of the N-H proton with an ethyl group precludes the formation of the strong N-H···O hydrogen bonds that are a dominant feature in the crystal structures of unsubstituted or C-substituted isatins. Consequently, the supramolecular assembly will be governed by weaker interactions. mdpi.com

C-H···O Hydrogen Bonds: The two carbonyl oxygen atoms are potent hydrogen bond acceptors. Weak C-H···O hydrogen bonds are expected to be a significant structure-directing motif. Potential C-H donors include the aromatic protons, the methyl C-H groups, and the methylene (B1212753) and methyl C-H groups of the N-ethyl substituent. These interactions typically form intricate networks, linking molecules into chains, layers, or more complex three-dimensional architectures.

π-Stacking Interactions: The planar, electron-deficient aromatic system of the isatin core is highly conducive to forming π-π stacking interactions. nih.gov These interactions arise from the overlap of π-orbitals between parallel or near-parallel aromatic rings of adjacent molecules. The typical interplanar distances for such interactions are in the range of 3.3 to 3.8 Å. The presence of methyl groups at the C5 and C7 positions may influence the specific geometry of the π-stacking, potentially favoring parallel-displaced arrangements to reduce steric clash.

Interactive Table 2: Likely Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
C-H···O Hydrogen BondC-H (Aryl)C=O2.2 - 2.8 (H···O)Formation of chains and sheets
C-H···O Hydrogen BondC-H (Alkyl)C=O2.3 - 2.9 (H···O)Linking molecules into supramolecular synthons
π-π StackingIsatin RingIsatin Ring3.3 - 3.8 (Centroid-Centroid)Formation of columnar stacks or layered motifs

Powder X-ray Diffraction for Polymorphic Studies and Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to analyze crystalline materials. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline or powdered sample. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific crystalline phase.

For this compound, PXRD would be the primary tool for several key analyses:

Phase Identification: The PXRD pattern of a newly synthesized batch can be compared against a reference pattern (either from a known single crystal structure or a standard reference material) to confirm its identity and phase purity.

Polymorphism Screening: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties. PXRD is the most common method used to screen for and identify different polymorphic forms. If this compound were to exhibit polymorphism, each form would produce a distinct PXRD pattern.

Quality Control: In a manufacturing setting, PXRD can be used to monitor the batch-to-batch consistency of the crystalline form of the compound, ensuring that the desired solid form is being produced reliably.

While no specific polymorphism studies have been conducted on this compound, the phenomenon is common among organic molecules, and PXRD would be the indispensable technique for any such investigation.

Advanced Applications of 1 Ethyl 5,7 Dimethylindoline 2,3 Dione in Chemical Synthesis

Role as a Ligand in Metal Coordination Chemistry

The potential for 1-Ethyl-5,7-dimethylindoline-2,3-dione to act as a ligand in metal coordination chemistry is plausible due to the presence of potential coordination sites. However, a comprehensive search of chemical databases and scientific journals has yielded no papers on the synthesis and characterization of its metal complexes. Consequently, there is no information regarding the investigation of potential catalytic properties or applications in materials science for metal complexes derived from this specific compound.

Q & A

Q. SAR Analysis :

  • Correlate substituent electronegativity (e.g., halogens) with enhanced membrane penetration.
  • Use molecular docking to predict interactions with bacterial targets (e.g., DNA gyrase) .
    Example: 6,7-Dichloro analogs showed 4-fold higher activity than methyl-substituted derivatives, likely due to increased lipophilicity .

Q. What strategies resolve contradictions between theoretical predictions and observed biological activities?

  • Methodological Answer :

Data Triangulation : Combine computational (DFT, molecular dynamics), spectroscopic, and bioassay data.

Crystallographic Validation : Compare predicted (e.g., Spartan-generated) and experimental (SC-XRD) bond lengths/angles to identify steric clashes .

Statistical Analysis : Apply ANOVA or regression models to assess significance of discrepancies (e.g., p < 0.05) .
Case Study: If a derivative’s predicted antibacterial activity (via docking) conflicts with MIC results, re-evaluate solvent effects or protein flexibility in simulations .

Q. How can the compound’s corrosion inhibition properties be evaluated electrochemically?

  • Methodological Answer :

Electrochemical Impedance Spectroscopy (EIS) : Measure charge transfer resistance (Rct) in acidic media (e.g., 1.0 M HCl) to assess inhibition efficiency (IE% = [(Rct_inhibitor – Rct_blank)/Rct_inhibitor] × 100) .

Potentiodynamic Polarization : Determine corrosion current density (Icorr) and Tafel slopes to identify anodic/cathodic inhibition mechanisms.

Surface Analysis : Use SEM/EDS to compare surface morphology and elemental composition before/after exposure .
Example: 5-Chloroindoline-2,3-dione derivatives achieved >85% IE at 10⁻³ M concentration via adsorption on mild steel .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • Engineering Controls : Use fume hoods for synthesis/purification to avoid inhalation .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respirators if dust generation is likely .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Store in airtight containers away from oxidizers .

Data Presentation Guidelines

  • Tables : Include crystallographic data (e.g., R-factors, unit cell parameters) and bioassay results (MIC values, IC50) .
  • Figures : Use scatter plots for SAR trends or Nyquist plots for EIS data .

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